molecular formula C5H8N2O B2508287 1-(1H-pyrazol-3-yl)ethan-1-ol CAS No. 23585-50-4

1-(1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B2508287
CAS No.: 23585-50-4
M. Wt: 112.132
InChI Key: CABHXTNYNGUYFF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C5H8N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a pyrazole ring attached to an ethan-1-ol group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds, followed by reduction. Another method includes the reaction of 3-pyrazolecarboxaldehyde with ethylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-Pyrazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABHXTNYNGUYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-50-4
Record name 1-(1H-pyrazol-3-yl)ethan-1-ol
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